molecular formula C13H16O4 B144858 Butyl 3-(3,4-dihydroxyphenyl)acrylate CAS No. 136944-10-0

Butyl 3-(3,4-dihydroxyphenyl)acrylate

Cat. No.: B144858
CAS No.: 136944-10-0
M. Wt: 236.26 g/mol
InChI Key: DBBCBZIFZYILRL-FNORWQNLSA-N
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Description

Butyl 3-(3,4-dihydroxyphenyl)acrylate is an organic compound with the molecular formula C13H16O4. It is a derivative of caffeic acid, where the carboxylic acid group is esterified with butanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(3,4-dihydroxyphenyl)acrylate typically involves the esterification of caffeic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions. The reaction can be represented as follows:

Caffeic Acid+ButanolH2SO4Butyl 3-(3,4-dihydroxyphenyl)acrylate+Water\text{Caffeic Acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Caffeic Acid+ButanolH2​SO4​​Butyl 3-(3,4-dihydroxyphenyl)acrylate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced at the carbon-carbon double bond in the acrylate moiety. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

Scientific Research Applications

Mechanism of Action

The biological activity of Butyl 3-(3,4-dihydroxyphenyl)acrylate is primarily attributed to its ability to interact with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Butyl 3-(3,4-dihydroxyphenyl)acrylate can be compared with other esters of caffeic acid, such as:

  • Methyl 3-(3,4-dihydroxyphenyl)acrylate
  • Ethyl 3-(3,4-dihydroxyphenyl)acrylate
  • Propyl 3-(3,4-dihydroxyphenyl)acrylate

Uniqueness: The butyl ester exhibits unique properties in terms of solubility and reactivity compared to its methyl, ethyl, and propyl counterparts. The longer alkyl chain in the butyl ester provides enhanced hydrophobicity, which can be advantageous in certain applications, such as in the formulation of hydrophobic coatings and materials .

Properties

IUPAC Name

butyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-3-8-17-13(16)7-5-10-4-6-11(14)12(15)9-10/h4-7,9,14-15H,2-3,8H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBCBZIFZYILRL-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433816
Record name Butyl 3-(3,4-dihydroxyphenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22020-28-6
Record name Butyl 3-(3,4-dihydroxyphenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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